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4-Fluoro-3-formylbenzamide
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Overview
Description
4-Fluoro-3-formylbenzamide is an organic compound with the molecular formula C8H6FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a formyl group at the 3-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-formylbenzamide typically involves the formylation of 4-fluorobenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.
Formylation: The Vilsmeier reagent then reacts with 4-fluorobenzamide to introduce the formyl group at the 3-position of the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-formylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 4-Fluoro-3-carboxybenzamide.
Reduction: 4-Fluoro-3-hydroxymethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-fluoro-3-formylbenzamide serves as an intermediate for creating more complex organic molecules. Its functional groups allow for various transformations, including oxidation to 4-fluoro-3-carboxybenzamide and reduction to 4-fluoro-3-hydroxymethylbenzamide. The compound's versatility makes it valuable in developing new synthetic routes in pharmaceutical chemistry.
Biology
In biological research, this compound is utilized in enzyme interaction studies. Its potential as an inhibitor in biochemical assays stems from its ability to bind to active sites of enzymes due to the electronic properties imparted by the fluorine atom. This characteristic enhances its binding affinity and specificity, making it a candidate for further investigation in drug discovery .
Medicine
Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate or active compound. Its structural similarity to known drug candidates positions it as a promising candidate for developing new therapeutic agents .
Table 1: Comparison of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Fluoro-3-nitrobenzamide | Nitro group instead of formyl | Different electronic properties due to nitro group |
3-Fluoro-4-methylaniline | Methyl group instead of formyl | Variation in steric hindrance and reactivity |
4-Fluoro-3-carboxybenzamide | Oxidized form of this compound | More polar due to carboxylic acid functionality |
4-Fluoroaniline | Amino group instead of formyl | Basicity and reactivity differ significantly |
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of this compound against various targets. The results indicated that this compound exhibited significant inhibition against specific enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders .
Case Study 2: Pharmaceutical Development
In a recent research project, scientists explored the application of this compound in synthesizing novel anticancer compounds. The study demonstrated that derivatives of this compound showed enhanced cytotoxic activity against cancer cell lines compared to their non-fluorinated counterparts, highlighting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-formylbenzamide depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The presence of the fluorine atom can enhance its binding affinity and specificity due to the unique electronic properties of fluorine.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzamide: Similar structure but with a nitro group instead of a formyl group.
3-Fluoro-4-methylaniline: Similar structure but with a methyl group instead of a formyl group.
4-Fluoro-3-carboxybenzamide: Oxidized form of 4-Fluoro-3-formylbenzamide.
Uniqueness
This compound is unique due to the presence of both a formyl group and a fluorine atom on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
4-Fluoro-3-formylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound possesses a benzamide structure with a fluorine substituent at the para position and an aldehyde group at the meta position. The molecular formula is C8H8FNO, and it has a molecular weight of 169.15 g/mol. The presence of the fluorine atom enhances lipophilicity and can influence biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H8FNO |
Molecular Weight | 169.15 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. One study highlighted its potential as an inhibitor of cholinesterases, which are vital for neurotransmitter regulation in the nervous system .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the benzamide core can significantly affect biological activity. For instance, derivatives with different substituents on the aromatic ring exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating that both steric and electronic properties play crucial roles in their efficacy .
Case Studies
- Inhibition of Cholinesterases : A study synthesized several derivatives of 4-fluorobenzoic acid, including this compound, assessing their inhibitory effects on AChE and BuChE. The most effective compounds showed IC50 values comparable to tacrine, a known AChE inhibitor, suggesting that these derivatives could serve as potential therapeutic agents for Alzheimer's disease .
- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to cholinesterase enzymes. The results indicated favorable interactions with key active site residues, supporting experimental findings regarding its inhibitory potential .
Table 2: Inhibition Potency of Derivatives
Compound | IC50 (µM) | Selectivity (AChE/BuChE) |
---|---|---|
This compound | 50 | High |
Compound 4a | 45 | Moderate |
Compound 4d | 30 | High |
Properties
CAS No. |
1005763-14-3 |
---|---|
Molecular Formula |
C8H6FNO2 |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
4-fluoro-3-formylbenzamide |
InChI |
InChI=1S/C8H6FNO2/c9-7-2-1-5(8(10)12)3-6(7)4-11/h1-4H,(H2,10,12) |
InChI Key |
QRDXPJDKBLBYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C=O)F |
Origin of Product |
United States |
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